molecular formula C5H7F3O2S B8663583 4,4,4-Trifluoro-3-(methylthio)butanoic acid

4,4,4-Trifluoro-3-(methylthio)butanoic acid

Cat. No.: B8663583
M. Wt: 188.17 g/mol
InChI Key: YCSPJSUYGGCVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C5H7F3O2S and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7F3O2S

Molecular Weight

188.17 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H7F3O2S/c1-11-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)

InChI Key

YCSPJSUYGGCVFK-UHFFFAOYSA-N

Canonical SMILES

CSC(CC(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added (E)-4,4,4-trifluorobut-2-enoic acid (8 g, 57.1 mmol) and Methanol (24 mL), the solution was stirred in a water bath, then sodium methanethiolate (10.01 g, 143 mmol) was added in three portions. Vigorous bubbling was observed, the mixture was stirred at 25° C. overnight, NMR showed no more starting material. To the reaction mixture was added 2 N HCl until acidic. The mixture was extracted with chloroform (5×50 mL), combined organic layer was dried over Na2SO4, concentrated in vacuo and further dried under high vacuum until there was no weight loss to give 4,4,4-trifluoro-3-(methylthio)butanoic acid (10.68 g, 56.8 mmol, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 10.88 (s, 1H), 3.53 (dqd, J=10.5, 8.3, 4.0 Hz, 1H), 2.96 (dd, J=16.9, 4.0 Hz, 1H), 2.65 (dd, J=16.9, 10.4 Hz, 1H), 2.29 (s, 3H); 13C NMR (101 MHz, CDCl3) δ 175.78 (s), 126.61 (q, JC-F=278.8 Hz), 44.99 (q, JC-F=30.3 Hz), 34.12 (d, JC-F=1.7 Hz), 15.95 (s); EIMS m/z 162.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
10.01 g
Type
reactant
Reaction Step Two

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